4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide is a synthetic organic compound with potential applications in various scientific fields. Its structure combines a benzene sulfonamide moiety with a substituted indole ring, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide generally involves multi-step organic reactions. Key steps include:
Preparation of Intermediate Compounds: : Synthesizing intermediate compounds like 2-methyl-5-(trifluoromethoxy)-1H-indole from commercially available starting materials.
Formation of Sulfonamide Bond: : Coupling the prepared indole derivative with 4-ethoxybenzene-1-sulfonyl chloride under appropriate conditions to form the desired sulfonamide.
Purification: : Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods: : Large-scale production may involve optimization of the above synthetic routes to improve yield and reduce costs. Methods may include automated flow reactors and efficient purification processes.
Chemical Reactions Analysis
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide undergoes several types of reactions:
Oxidation and Reduction: : This compound can undergo oxidation reactions forming sulfone derivatives and reduction reactions reducing the sulfonamide group.
Substitution Reactions: : Electrophilic and nucleophilic substitution reactions on the benzene and indole rings, altering the compound's functional groups.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing halogenating agents, nucleophiles, and catalysts depending on the type of substitution.
Major Products
Sulfone derivatives from oxidation.
Modified indole or benzene derivatives from substitution.
Scientific Research Applications
Chemistry
Studying reaction mechanisms and developing new synthetic methods.
Creating derivatives for structure-activity relationship studies.
Biology
Investigating biological activity such as enzyme inhibition or receptor binding.
Potential use in biochemical assays to explore cell signaling pathways.
Medicine
Exploring pharmacological effects like anti-inflammatory or anticancer activities.
Development of new therapeutic agents targeting specific molecular pathways.
Industry
Use as intermediates in the synthesis of pharmaceuticals or agrochemicals.
Incorporation into materials with specific properties like improved stability or reactivity.
Mechanism of Action
The mechanism by which 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide exerts its effects often involves interaction with molecular targets such as enzymes or receptors. It may bind to specific sites, altering the function of these biomolecules and modulating biochemical pathways. The trifluoromethoxy group and indole structure contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-{2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide: : Lacks the methyl group on the indole ring, potentially affecting its activity and solubility.
4-ethoxy-N-{2-[2-methyl-1H-indol-3-yl]ethyl}benzene-1-sulfonamide: : Does not have the trifluoromethoxy group, which may alter its binding properties and chemical reactivity.
Uniqueness: : The combination of the ethoxybenzene sulfonamide with the indole ring substituted with both a trifluoromethoxy and a methyl group imparts unique chemical and biological properties to the compound, such as enhanced binding affinity and specific reactivity profiles.
Properties
CAS No. |
681844-04-2 |
---|---|
Molecular Formula |
C20H21F3N2O4S |
Molecular Weight |
442.5 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.